molecular formula C9H4ClF2N3 B1445976 Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- CAS No. 1453851-91-6

Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)-

Cat. No.: B1445976
CAS No.: 1453851-91-6
M. Wt: 227.6 g/mol
InChI Key: INKRLCJKJYGCJU-UHFFFAOYSA-N
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Description

Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- is a heterocyclic aromatic organic compound It is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, as well as a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of 2-chloro-5-fluoropyrimidine with 2-fluoro-4-pyridinylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and bases like potassium carbonate.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- is unique due to the presence of both chlorine and fluorine atoms, as well as the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-chloro-5-fluoro-4-(2-fluoropyridin-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N3/c10-9-14-4-6(11)8(15-9)5-1-2-13-7(12)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKRLCJKJYGCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC(=NC=C2F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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